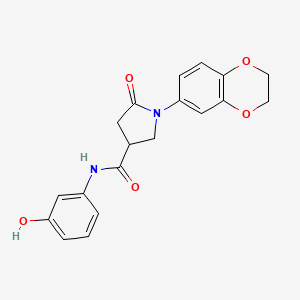

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a 2,3-dihydro-1,4-benzodioxin moiety linked to a 5-oxopyrrolidine-3-carboxamide scaffold, with a 3-hydroxyphenyl substituent on the amide nitrogen. The benzodioxin ring is a key structural motif associated with metabolic stability and bioavailability in medicinal chemistry, while the pyrrolidone core may confer conformational rigidity and hydrogen-bonding capacity .

Properties

Molecular Formula |

C19H18N2O5 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H18N2O5/c22-15-3-1-2-13(9-15)20-19(24)12-8-18(23)21(11-12)14-4-5-16-17(10-14)26-7-6-25-16/h1-5,9-10,12,22H,6-8,11H2,(H,20,24) |

InChI Key |

JPVVGCFIOFZWFM-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NC4=CC(=CC=C4)O |

Origin of Product |

United States |

Biological Activity

The compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a derivative of the benzodioxole family and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 404.54 g/mol. Its structural formula includes a pyrrolidine ring attached to a benzodioxole moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzodioxole structure. For instance, derivatives such as 5-oxopyrrolidine-3-carboxylic acid have shown promising anticancer activity against various cancer cell lines, including A549 (human lung adenocarcinoma) cells.

Case Study: Cytotoxicity Testing

In a comparative study, the cytotoxic effects of several derivatives were evaluated using the MTT assay. The results indicated that compounds similar to This compound exhibited significant cytotoxicity with IC50 values ranging from 3.94 mM to 9.12 mM against different cancer cell lines. Notably, compounds with amide functionalities showed enhanced cytotoxicity compared to their non-amide counterparts .

| Compound | IC50 (mM) | Cell Line |

|---|---|---|

| 2a | 3.94 | Hep3B |

| 2b | 9.12 | Hep3B |

| DOX | - | Control |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well. Research indicates that derivatives containing similar scaffolds have been effective against various Gram-positive bacteria and drug-resistant fungi.

Antimicrobial Screening

Using the broth microdilution technique, several derivatives were screened against pathogens such as Staphylococcus aureus and Candida auris. The results demonstrated that these compounds exhibited significant antimicrobial activity, particularly against multidrug-resistant strains .

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Strong |

| Acinetobacter baumannii | Moderate |

| Candida auris | Strong |

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed that treatment with specific derivatives resulted in a significant decrease in cells in the G1 phase and an increase in cells undergoing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

Substituent Impact: The 3-hydroxyphenyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to methoxybenzothiazole (higher lipophilicity) or dimethylaminomethylphenyl (basic center) in analogs . Benzothiazole and flavone derivatives exhibit distinct biological profiles (e.g., kinase inhibition vs. hepatoprotection), suggesting the target compound’s activity depends on its unique substituents .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels that of its carboxylic acid precursor (CAS 260555-42-8) , contrasting with more complex routes like the Ugi-Azide reaction for tetrazole-containing analogs .

Research Findings and Inferences

- Antihepatotoxic Potential: Flavone analogs with 1,4-dioxane rings (e.g., compound 4f) demonstrate significant hepatoprotection by reducing SGOT/SGPT levels, suggesting the target compound’s benzodioxin may confer similar effects .

- Kinase Inhibition : Benzothiazole-containing analogs (e.g., ) are structurally akin to kinase inhibitors (e.g., dasatinib), implying possible kinase-targeted activity for the target compound .

Q & A

Q. What safety protocols are critical when handling this compound given its irritant classification?

- Methodological Answer : Follow OSHA guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).

Document all procedures per the Chemical Hygiene Plan (OSHA 29 CFR 1910.1450) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.